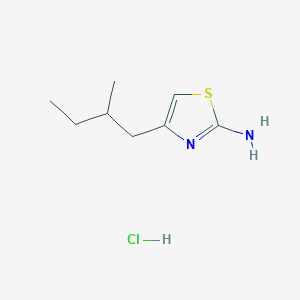

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 2-aminothiazole with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Halogenated thiazole compounds.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that thiazole derivatives, including 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride, exhibit significant anticancer properties. A study on related thiazole compounds demonstrated their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical processes for cancer cell proliferation. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was shown to effectively induce cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Mechanism of Action | Cell Line Tested | Result |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Inhibition of tubulin polymerization | SGC-7901 | Induced G2/M phase arrest |

| This compound | Potentially similar mechanisms | Various | Under investigation |

Anti-inflammatory Properties

Thiazole derivatives have been recognized for their anti-inflammatory effects. They can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests potential applications in treating inflammatory diseases.

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor for metals in acidic environments. Research indicates that thiazole derivatives can effectively reduce the corrosion rate of mild steel in hydrochloric acid solutions. The mechanism involves adsorption onto the metal surface, forming a protective layer that impedes corrosive reactions .

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Environment | Corrosion Rate Reduction (%) |

|---|---|---|

| This compound | HCl solution | Significant |

| 2-amino-4-methylthiazole | HCl solution | Moderate |

Case Study: Anticancer Efficacy

A comprehensive study evaluated several thiazole derivatives for their antiproliferative activity against human cancer cell lines. The findings revealed that compounds with structural similarities to this compound exhibited promising results in inhibiting cell growth and inducing apoptosis .

Case Study: Corrosion Studies

In another investigation focusing on corrosion inhibition, the efficacy of thiazole compounds was assessed through electrochemical methods. The results demonstrated that these compounds significantly reduced the corrosion rates of metals in acidic media, highlighting their potential for industrial applications .

Mécanisme D'action

The mechanism of action of 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: The parent compound of the thiazole family.

2-Aminothiazole: A precursor in the synthesis of 4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride.

4-Methylthiazole: Another thiazole derivative with different substituents.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties

Activité Biologique

4-(2-Methylbutyl)-1,3-thiazol-2-amine; hydrochloride is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound 4-(2-Methylbutyl)-1,3-thiazol-2-amine; hydrochloride features a thiazole ring substituted with a 2-methylbutyl group. The thiazole moiety is crucial for its biological activities, as it participates in various biochemical interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,3-thiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the thiazole ring can enhance this activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2-Methylbutyl)-1,3-thiazol-2-amine | S. aureus | 32 μg/mL |

| 4-(2-Methylbutyl)-1,3-thiazol-2-amine | E. coli | 64 μg/mL |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored in several studies. For example, compounds derived from thiazoles have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is particularly relevant for neuroprotective applications.

Neuroprotective Effects

Studies have shown that certain thiazole derivatives can protect neuronal cells from oxidative damage. For instance, specific compounds were evaluated for their neuroprotective effects against H₂O₂-induced damage in PC12 cells, revealing a significant reduction in cell death compared to control groups . This suggests potential therapeutic applications in neurodegenerative diseases.

Study on Anticholinesterase Activity

A recent study synthesized a series of thiazole derivatives and evaluated their anticholinesterase activity. Among these, compounds showed IC₅₀ values indicating strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy . The most potent compound exhibited an AChE IC₅₀ of 0.5 μM.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of thiazole derivatives with biological targets. These studies help elucidate the mechanism of action and predict the efficacy of new compounds based on their structural properties .

Safety and Toxicity

While many thiazole derivatives exhibit promising biological activities, safety profiles must be established through toxicity studies. Preliminary assessments indicate that some derivatives demonstrate low cytotoxicity in vitro, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

4-(2-methylbutyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-3-6(2)4-7-5-11-8(9)10-7;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFORRBYJKHQUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CSC(=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.